molecular formula C9H15N3 B7846375 N2-Isopropyl-5-methylpyridine-2,3-diamine

N2-Isopropyl-5-methylpyridine-2,3-diamine

Cat. No.: B7846375
M. Wt: 165.24 g/mol
InChI Key: IZKCUPYMFVIDEN-UHFFFAOYSA-N
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Description

N²-Isopropyl-5-methylpyridine-2,3-diamine is a pyridine derivative featuring a diamine substitution at positions 2 and 3 of the aromatic ring, a methyl group at position 5, and an isopropyl group attached to the N² amine. Its molecular formula is C₉H₁₅N₃ (molecular weight: 165.24 g/mol).

Properties

IUPAC Name

5-methyl-2-N-propan-2-ylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKCUPYMFVIDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Isopropyl-5-methylpyridine-2,3-diamine typically involves the reaction of 5-methylpyridine-2,3-diamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as crystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

N2-Isopropyl-5-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-Isopropyl-5-methylpyridine-2,3-dione, while reduction could produce this compound derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of N2-Isopropyl-5-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Compounds
Compound Name Core Structure Substituents Molecular Formula Key Electronic Effects
N²-Isopropyl-5-methylpyridine-2,3-diamine Pyridine N²-isopropyl, 5-methyl, 2,3-diamine C₉H₁₅N₃ Electron-donating (alkyl), basic amines
5-Nitropyridine-2,3-diamine () Pyridine 5-nitro, 2,3-diamine C₅H₆N₄O₂ Electron-withdrawing (nitro), acidic amines
m-TDA mixture () Benzene 1,3-diamine, 2-methyl C₇H₁₀N₂ Electron-donating (methyl), basic amines
Benzo[g]quinoxaline derivatives () Quinoxaline 2,4-disubstituted (variable) Varies Planar aromatic system, variable electronic effects

Key Observations :

  • Electron Effects: The nitro group in 5-nitropyridine-2,3-diamine introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl and isopropyl groups in the target compound.
  • Ring Systems: The benzene-based m-TDA lacks the pyridine’s nitrogen heteroatom, reducing its basicity compared to pyridine-diamines . Benzo[g]quinoxaline derivatives feature fused aromatic rings, enhancing planarity and conjugation, which may improve DNA intercalation (relevant for anticancer activity) .

Key Observations :

  • Protection Strategies: Cyclam derivatives (e.g., N-(2-aminoethyl)propane-1,3-diamine) utilize phthaloyl groups during synthesis, whereas pyridine-diamines may require milder protecting agents to preserve reactivity .
  • Analytical Challenges : Cyclen-based compounds exhibit broad NMR signals due to macrocyclic rigidity, complicating structural elucidation compared to simpler pyridine analogs .

Key Observations :

  • Antiviral Activity: Cyclam derivatives exhibit anti-HIV-1 activity through metal coordination, a feature less relevant to non-macrocyclic pyridine-diamines unless modified with pendant arms .

Biological Activity

N2-Isopropyl-5-methylpyridine-2,3-diamine is a compound of interest in medicinal chemistry, particularly within the context of its biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring structure, which is substituted at the 2 and 3 positions with amino groups. The presence of an isopropyl group at the nitrogen position enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that derivatives of this compound exhibit several mechanisms of action:

  • Kinase Inhibition : Compounds similar to this compound have been investigated as potential inhibitors of various kinases involved in cancer cell signaling pathways. These kinases play crucial roles in cell proliferation, survival, and migration.
  • Histamine H3 Receptor Antagonism : The compound has shown promise as a histamine H3 receptor antagonist. This receptor is implicated in neurotransmission and sleep-wake regulation, suggesting potential applications in treating sleep disorders and neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies indicate that derivatives may possess anticancer properties, with some compounds demonstrating significant antiproliferative activity against various cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity IC50 Value (nM) Target Comments
Kinase Inhibition130FAK (Focal Adhesion Kinase)Effective against A549 cells .
Histamine H3 Receptor Antagonism94Histamine H3 ReceptorPotential for treating sleep disorders.
Antiproliferative8.7Various Cancer Cell LinesComparable to established anticancer agents .

Case Studies

  • Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), this compound derivatives exhibited potent antiproliferative effects. The IC50 values ranged from 94 nM to 130 nM, indicating strong activity against these malignancies .
  • Neuropharmacological Studies : In animal models, compounds derived from this compound were evaluated for their effects on sleep patterns and cognitive functions. These studies highlighted the potential for developing treatments for conditions such as insomnia and anxiety disorders through modulation of the histamine H3 receptor.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the amino groups and the introduction of different alkyl substituents have been shown to significantly affect their biological activity. For example:

  • Alkyl Substituents : The introduction of longer alkyl chains has been correlated with increased potency against specific kinases.
  • Amino Group Modifications : Alterations to the amino groups resulted in varying degrees of receptor affinity and selectivity .

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